N,N/'-Dinaphthalen-2-ylbutanediamide

Description

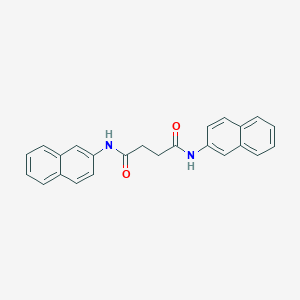

N,N'-Dinaphthalen-2-ylbutanediamide is a symmetrical diamide compound featuring two naphthalen-2-yl groups linked via a butanediamide (-NH-CO-(CH₂)₂-CO-NH-) backbone.

Key properties inferred from analogous compounds (e.g., ):

- Aromaticity: The naphthalene moieties enhance UV absorption and fluorescence properties, similar to compounds like N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .

- Hydrogen bonding: The amide groups enable intermolecular interactions critical for crystal engineering or drug-receptor binding.

Properties

Molecular Formula |

C24H20N2O2 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

N,N//'-dinaphthalen-2-ylbutanediamide |

InChI |

InChI=1S/C24H20N2O2/c27-23(25-21-11-9-17-5-1-3-7-19(17)15-21)13-14-24(28)26-22-12-10-18-6-2-4-8-20(18)16-22/h1-12,15-16H,13-14H2,(H,25,27)(H,26,28) |

InChI Key |

DLKYNAKMZMKDAQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCC(=O)NC3=CC4=CC=CC=C4C=C3 |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCC(=O)NC3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-di(naphthalen-2-yl)butanediamide typically involves the reaction of naphthalen-2-amine with butanediamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of N,N’-di(naphthalen-2-yl)butanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N’-di(naphthalen-2-yl)butanediamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene carboxylic acids, while reduction can produce naphthylamines.

Scientific Research Applications

N,N’-di(naphthalen-2-yl)butanediamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N’-di(naphthalen-2-yl)butanediamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer properties could be related to the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structural and functional differences between N,N'-Dinaphthalen-2-ylbutanediamide and related amides from the evidence:

Physicochemical Properties

- Solubility : Compared to the methoxy-substituted analog in , N,N'-Dinaphthalen-2-ylbutanediamide likely has lower aqueous solubility due to the absence of polar substituents (e.g., methoxy groups).

- Thermal Stability: Symmetrical diamides (e.g., benzathine benzylpenicillin in ) often exhibit higher melting points than monoamides, suggesting similar stability for the target compound.

Functional Differences

- Pharmaceutical Potential: Unlike the naproxen-derived amide in (explicitly linked to anti-inflammatory activity), the target compound lacks evidence of biological activity. Its rigid structure may instead favor material science applications.

- Synthetic Utility : The indole-containing diamide in highlights the role of heterocycles in biochemical intermediates, whereas the naphthalene-based target may prioritize π-π interactions for optoelectronic materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.